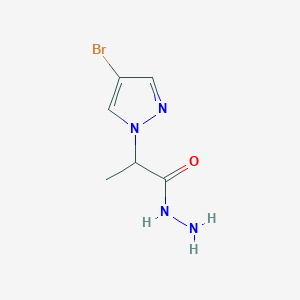![molecular formula C12H19F3N2O5 B3007025 (2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 76931-92-5](/img/structure/B3007025.png)
(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H19F3N2O5 and its molecular weight is 328.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 2-aminopentanoic acid , which is an α-amino acid that is valeric acid substituted at position 2 by an amino group . Amino acids are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
This typically involves binding to the active site of an enzyme or receptor, leading to a change in the target’s conformation or activity .
Biochemical Pathways
As an α-amino acid derivative, it may be involved in various biochemical pathways related to protein synthesis and metabolism .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
As an α-amino acid derivative, it may influence protein synthesis and metabolism, potentially leading to various cellular effects .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;3-2(4,5)1(6)7/h6-8H,3-5,11H2,1-2H3,(H,14,15);(H,6,7)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGFFJHFBVJLB-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
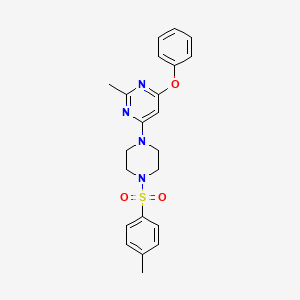
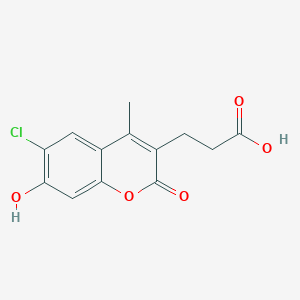
![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)
![3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3006945.png)
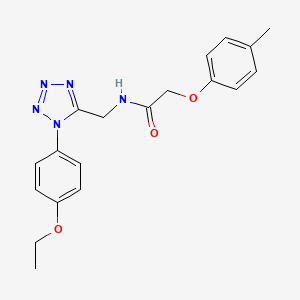
![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)
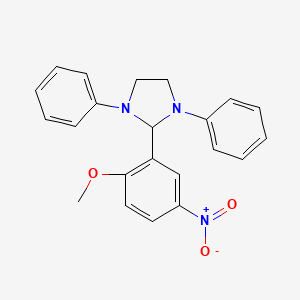

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B3006951.png)

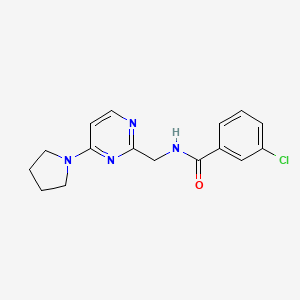
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)
